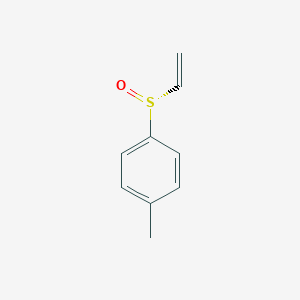

(+)-(R)-p-tolyl vinyl sulphoxide

説明

Historical Context and Evolution of Chiral Organosulfur Chemistry

The recognition of chirality at a sulfur atom dates back to the early 20th century, but it was not until the latter half of the century that the synthetic potential of chiral organosulfur compounds began to be fully realized. wiley-vch.de The pioneering work on the resolution of sulfoxides and the development of methods for their stereoselective synthesis laid the groundwork for their application in asymmetric synthesis. illinois.edu Over the past few decades, interest in the synthesis and utility of molecules containing a stereogenic sulfur center has surged, with chiral sulfoxides becoming a particularly important subclass. illinois.edunih.gov

The Sulfinyl Group as a Stereochemical Control Element

The sulfinyl group is a potent chiral auxiliary for several key reasons. nih.gov Its pyramidal geometry at the sulfur atom, when substituted with two different groups, creates a stable stereogenic center. nih.gov This chirality can be effectively transferred to a prochiral center in a substrate through a variety of reactions. The sulfinyl group's ability to coordinate with metals and direct incoming reagents, coupled with its electronic properties, allows for high levels of stereochemical induction. nih.gov Furthermore, the sulfinyl group can be readily introduced into a molecule and subsequently removed or transformed into other functional groups after it has served its stereodirecting role.

Overview of (+)-(R)-p-Tolyl Vinyl Sulphoxide's Prominence in Asymmetric Synthesis

This compound stands out as a particularly effective and widely used chiral vinyl sulfoxide (B87167). Its vinyl group acts as a versatile handle for a range of cycloaddition and conjugate addition reactions, while the chiral p-tolylsulfinyl group provides excellent stereocontrol. enamine.net This combination makes it a powerful reagent for the enantioselective synthesis of a diverse array of complex molecules. Its prominence is particularly notable in Diels-Alder and Michael addition reactions, where it functions as a reliable chiral dienophile and Michael acceptor, respectively. enamine.netnih.gov

Structure

3D Structure

特性

CAS番号 |

54828-68-1 |

|---|---|

分子式 |

C9H10OS |

分子量 |

166.24 g/mol |

IUPAC名 |

1-[(R)-ethenylsulfinyl]-4-methylbenzene |

InChI |

InChI=1S/C9H10OS/c1-3-11(10)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3/t11-/m1/s1 |

InChIキー |

ODAVDFDCUDDZPI-LLVKDONJSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[S@](=O)C=C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)C=C |

製品の起源 |

United States |

Chemical and Physical Properties of + R P Tolyl Vinyl Sulphoxide

Structure and Chirality

The structure of this compound features a sulfinyl group with a stereogenic sulfur atom. The "R" designation in its name refers to the absolute configuration at this sulfur center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a p-tolyl group and a vinyl group attached to the sulfur atom of the sulfinyl moiety.

Spectroscopic Data (NMR, IR, etc.)

While specific, comprehensive spectral data for this compound is dispersed throughout the literature, typical spectroscopic features can be inferred from related structures like phenyl vinyl sulfoxide (B87167) and p-tolyl methyl sulfoxide. rsc.orgchemicalbook.com

¹H NMR: The spectrum would be expected to show signals for the vinyl protons, typically in the range of 5.5-7.0 ppm, exhibiting characteristic geminal and vicinal coupling constants. The aromatic protons of the p-tolyl group would appear in the aromatic region (around 7.0-7.8 ppm), and the methyl protons of the tolyl group would present as a singlet around 2.4 ppm.

¹³C NMR: The carbon signals for the vinyl group would be expected in the olefinic region of the spectrum. The aromatic carbons of the p-tolyl group and the methyl carbon would also be observable at their characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the S=O stretching vibration, typically found in the region of 1040-1060 cm⁻¹.

Reactivity and Mechanistic Investigations of + R P Tolyl Vinyl Sulphoxide

Diastereoselective Conjugate Addition Reactions

The electron-withdrawing nature of the sulfinyl group activates the vinyl double bond for Michael-type or 1,4-conjugate additions. The inherent chirality of the sulfur atom allows for effective facial discrimination, leading to the formation of diastereomerically enriched or pure products upon reaction with nucleophiles.

Nucleophilic Additions to the Activated Olefin Moiety

(+)-(R)-p-Tolyl vinyl sulphoxide and its derivatives readily undergo conjugate addition with a variety of nucleophiles, including amines, alcohols, and organometallic reagents. The stereochemical course of these additions is highly dependent on the nature of the nucleophile, the solvent, and the specific conformation of the sulfoxide (B87167). The sulfoxide group acts as a powerful chiral auxiliary, directing the incoming nucleophile to one of the two diastereotopic faces of the olefin.

For instance, the addition of amines to chiral vinyl sulfoxides has been shown to proceed with modest to good diastereoselectivity. These reactions are often rationalized by considering the conformational preferences of the sulfoxide and the trajectory of the nucleophilic attack. The general outcome is consistent with the nucleophile adding to the less sterically hindered face of the most stable conformation of the vinyl sulfoxide.

The following table summarizes representative examples of nucleophilic additions to vinyl sulfoxides, highlighting the diastereoselectivity achieved.

| Nucleophile | Substrate | Conditions | Diastereomeric Excess (d.e.) |

| Piperidine | (R)-p-Tolyl Vinyl Sulphoxide | Ethanol, 25°C | Moderate |

| Methanol | β-Aryl Vinyl Sulfimide | Excess MeOH | Modest |

| Various Amines | (E)-Vinyl Sulphoximides | Various | up to 48% |

This table is illustrative and compiled from general findings in the field; specific values can vary significantly based on precise substrates and conditions.

Intramolecular Conjugate Addition Reactions

The principles of diastereoselective conjugate addition can be extended to intramolecular processes, providing a powerful strategy for the asymmetric synthesis of cyclic compounds. In these reactions, a nucleophilic center tethered to the vinyl sulfoxide framework adds to the activated double bond, with the stereochemistry of the newly formed chiral center(s) being controlled by the sulfinyl group.

A notable application is the asymmetric synthesis of isoquinoline (B145761) alkaloids. psu.edu For this purpose, (E)- and (Z)-vinyl sulphoxides, prepared from (+)-(R)-dimethyl-phosphorylmethyl p-tolyl sulphoxide, undergo base-induced cyclization. psu.edu The geometry of the vinyl sulfoxide precursor has a profound impact on the diastereoselectivity of the cyclization. The (Z)-isomer, in particular, has been shown to exhibit high levels of diastereoselectivity, enabling the synthesis of key intermediates for alkaloids like (+)-Carnegine. psu.edu

The results of these intramolecular cyclizations are detailed in the table below. psu.edu

| Substrate | Base / Solvent | Temperature (°C) | Product Ratio ((6):(7)) | Overall Yield (%) |

| (E)-vinyl sulphoxide (3) | NaH / THF | 20 | 63 : 37 | 95 |

| (E)-vinyl sulphoxide (3) | NaH / THF | -78 | 62 : 38 | 94 |

| (Z)-vinyl sulphoxide (4) | NaH / THF | 20 | 16 : 84 | 96 |

| (Z)-vinyl sulphoxide (4) | NaH / THF | -78 | 16 : 84 | 96 |

Data sourced from a study on the synthesis of (R)-(+)-Carnegine. psu.edu Product (7) is the precursor to the target alkaloid.

This strategy highlights the utility of the p-tolyl vinyl sulfoxide moiety in complex target-oriented synthesis, where it serves as a temporary control element to establish key stereocenters before being removed. psu.edu

Stereochemical Models and Transition State Analysis in Additions

The diastereoselectivity observed in conjugate additions to this compound is generally explained by invoking stereochemical models of the transition state. The most widely accepted model is based on the conformational analysis of the α,β-unsaturated sulfoxide. rsc.orgacs.org It is proposed that the most stable conformation is the s-cis arrangement, where the vinyl group and the sulfinyl oxygen are anti-periplanar. In this conformation, the bulky p-tolyl group effectively shields one face of the double bond.

Key Features of the Stereochemical Model:

Conformational Preference: The molecule preferentially adopts an s-cis conformation to minimize steric interactions.

Role of the p-Tolyl Group: The large aromatic ring creates a significant steric bias, blocking one of the diastereotopic faces of the vinyl group.

Chelation Control: In the presence of certain metal ions, the sulfinyl oxygen can act as a chelating ligand, leading to a more rigid transition state and potentially altering or enhancing the diastereoselectivity.

Nucleophilic Trajectory: The nucleophile approaches the β-carbon of the vinyl group from the less hindered face, opposite to the p-tolyl group.

Theoretical and experimental studies have provided support for these models. nih.gov The ability to predict the stereochemical outcome based on these models makes this compound a valuable tool in asymmetric synthesis. nih.gov

Pericyclic Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. This compound and related structures can participate in such reactions, most notably sigmatropic rearrangements, where a σ-bond migrates across a π-system in an intramolecular fashion. researchgate.netnih.gov

Sigmatropic Rearrangements (e.g.,nih.govnih.gov-Sigmatropic Rearrangement with Haloketenes)

Sigmatropic rearrangements are classified by an order [i,j], which denotes the migration of a σ-bond. researchgate.net While various classes of sigmatropic shifts exist, nih.govnih.gov-rearrangements are particularly common and powerful for C-C bond formation. nih.gov

In the context of sulfoxides, a relevant transformation is the cascade reaction involving an interrupted Pummerer reaction followed by a nih.govnih.gov-sigmatropic rearrangement. nih.govsoton.ac.uk Aryl sulfoxides, including tolyl sulfoxide derivatives, can react with phenols or anilines under acidic conditions to form biaryl compounds. nih.govsoton.ac.uk Although this does not start directly from the vinyl sulfoxide, it demonstrates the capacity of the sulfoxide group to facilitate sigmatropic shifts.

More directly, chiral vinyl sulfoxides have been employed in gold-catalyzed nih.govnih.gov-sigmatropic rearrangements. researchgate.net In these processes, the vinyl sulfoxide reacts with a suitable partner, such as a propargyl silane, to form a sulfonium (B1226848) intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement with excellent transfer of chirality from the sulfur atom to the newly formed carbon stereocenter. researchgate.net This methodology provides access to enantioenriched carbonyl compounds. researchgate.net

Mechanistic Aspects of Rearrangement Processes

The mechanism of sigmatropic rearrangements is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov These rules predict the allowed stereochemical pathways (suprafacial or antarafacial) for a given rearrangement under thermal or photochemical conditions.

nih.govnih.gov-Sigmatropic Rearrangements: These reactions, such as the Cope and Claisen rearrangements, typically proceed through a highly ordered, chair-like six-membered transition state. nih.gov This concerted pathway ensures a high degree of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. The formation of a carbonyl group in the product, as seen in Claisen-type rearrangements, often makes the reaction irreversible. unl.edu

Role of the Sulfoxide: In rearrangements involving sulfoxides, the sulfur atom plays a key electronic role. In the gold-catalyzed example, it facilitates the formation of the reactive sulfonium intermediate. researchgate.net In the Pummerer-type cascade, it enables the initial nucleophilic attack and subsequent rearrangement. nih.govsoton.ac.uk The chirality at the sulfur atom directs the facial selectivity of the rearrangement, leading to an asymmetric outcome.

The transition state involves a cyclic, concerted shift of electrons. The stereochemical information embedded in the chiral sulfoxide is effectively transmitted through this organized transition state to the final product.

Cycloaddition Reactions

(+)-(R)-p-Tolyl vinyl sulfoxide serves as a versatile dienophile in various cycloaddition reactions, offering a pathway to chiral molecules. Its reactivity in Diels-Alder and 1,3-dipolar cycloadditions has been a subject of significant investigation.

In Diels-Alder reactions, (+)-(R)-p-tolyl vinyl sulfoxide exhibits high diastereoselectivity. researchgate.net For instance, its reaction with cyclopentadiene (B3395910) yields cycloadducts with a notable degree of stereochemical control. azregents.edu The sulfinyl group plays a crucial role in directing the approach of the diene, leading to the preferential formation of one diastereomer. The endo selectivity with cyclopentadiene is reported to be 9:2. azregents.edu Similarly, with 1,3-cyclohexadiene, a high endo selectivity of 93:7 is observed. azregents.edu The stereochemical outcome of these reactions is influenced by both thermal and catalyzed conditions. nih.gov

1,3-dipolar cycloaddition reactions of (+)-(R)-p-tolyl vinyl sulfoxide also proceed with high asymmetric induction. acs.org A notable example is its reaction with acyclic nitrones, which leads to the formation of isoxazolidines with a high degree of stereocontrol. The sulfinyl group's configuration dictates the mode of dipole approach. capes.gov.br The reaction with diazomethane (B1218177) has also been explored, yielding enantiomerically pure pyrazolines. capes.gov.br These cycloaddition reactions provide an important route for the synthesis of five-membered heterocycles. wikipedia.org

The utility of vinyl sulfoxides as acetylene (B1199291) equivalents in Diels-Alder reactions further broadens their synthetic applications. acs.org This allows for the construction of complex cyclic systems that would be otherwise challenging to access.

Table 1: Diastereoselectivity in Diels-Alder Reactions of p-Tolyl Vinyl Sulfoximine azregents.edu

| Diene | Endo Selectivity |

| Cyclopentadiene | 9:2 |

| 1,3-Cyclohexadiene | 93:7 |

Pummerer Rearrangement and Related Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride (B1165640). wikipedia.orgnumberanalytics.comsynarchive.comtcichemicals.com For vinyl sulfoxides like this compound, the Pummerer rearrangement and its variants open up unique reaction pathways due to the conjugated system. acs.org

The classical Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen by an anhydride, such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgnumberanalytics.com This is followed by elimination to form a thionium (B1214772) ion intermediate, which is then attacked by a nucleophile. wikipedia.orgtcichemicals.com In the case of vinyl sulfoxides, the presence of the double bond allows for extended and vinylogous Pummerer pathways. acs.org

Extended Pummerer Reaction: Nucleophilic attack occurs at the β-position of the vinyl group. acs.org

Vinylogous Pummerer Reaction: Deprotonation at the γ-position is followed by nucleophilic attack at the same carbon. acs.org

The regioselectivity between α- and γ-addition can be highly dependent on the reaction conditions. acs.org For instance, the reaction of enantiomerically pure (E)- and (Z)-vinylic sulfoxides with TFAA can lead to racemic products, indicating a loss of stereochemical information during the reaction. researchgate.net

A related transformation is the Pummerer fragmentation, which can compete with the rearrangement. This pathway involves the cleavage of the Cα-Cβ bond and is influenced by the nature of the substituent at the β-position. researchgate.net

The thionium ion intermediate generated under Pummerer conditions is a potent electrophile and can be trapped by various intermolecular and intramolecular nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity has been harnessed in the synthesis of various organic molecules.

Organometallic Reactions Involving the Vinyl Sulfoxide Substructure

The vinyl sulfoxide moiety in this compound is reactive towards various organometallic reagents, most notably organocuprates in conjugate addition reactions. These reactions are a powerful tool for carbon-carbon bond formation.

Organocuprates, such as Gilman reagents (R₂CuLi), are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated systems like vinyl sulfoxides, in contrast to harder organometallic reagents like Grignard reagents which tend to add 1,2 to the sulfinyl group. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of the organocuprate to the β-carbon of the vinyl group, leading to the formation of a new carbon-carbon bond.

The use of copper(I) cyanide (CuCN) to generate cuprate (B13416276) reagents has been shown to be effective for conjugate additions to cyclopentenones in prostaglandin (B15479496) synthesis. google.com These reagents, with the general formula [LiCu(R₁)₂] or [LiCu(R₁)₂·LiCN], react under mild conditions to afford the addition products in high yield. google.com While the direct application to this compound is not explicitly detailed in the provided results, the general reactivity profile of vinyl sulfoxides suggests they would be suitable substrates for such reactions.

Furthermore, rhodium-catalyzed 1,4-conjugate addition of a vinyl group has been utilized as a key carbon-carbon bond-forming step in the synthesis of complex natural products. rsc.org This highlights the versatility of transition metal catalysis in activating vinyl systems for nucleophilic attack.

In some instances, Lewis acids like copper bromide have been used to enhance the electrophilicity of the vinyl sulfoxide, facilitating nucleophilic attack. acs.org

Table 2: Comparison of Organometallic Reagents in Reactions with α,β-Unsaturated Carbonyls masterorganicchemistry.com

| Reagent Type | Typical Reaction |

| Grignard Reagents (RMgX) | 1,2-Addition |

| Gilman Reagents (R₂CuLi) | 1,4-Conjugate Addition |

Brønsted Acid Catalyzed Reactivity Profiles

The reactivity of this compound can be significantly influenced by the presence of Brønsted acids. These acids can protonate the sulfinyl oxygen, activating the molecule towards nucleophilic attack or other transformations.

One example of a Brønsted acid-catalyzed reaction is the ene-type reaction of phenyl vinyl sulfoxide with alkenes. rsc.org In the presence of a strong acid like trifluoroacetic acid, the vinyl sulfoxide can act as an α,β-dicarbocation equivalent. The key step is an electrophilic ene-type reaction between the protonated sulfoxide (or the corresponding thionium ion) and an alkene. rsc.org

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. While the direct application to this compound is not extensively covered in the search results, the principles of Brønsted acid catalysis are relevant. For instance, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and evaluated for asymmetric transfer hydrogenation reactions. mcgill.ca This demonstrates the potential for developing chiral acid-catalyzed reactions involving vinyl sulfoxides.

In the context of related systems, the asymmetric total synthesis of certain natural products has utilized a gold(I)-catalyzed rearrangement where a chiral sulfoxide is a key component. This reaction proceeds through a sulfonium intermediate, and while catalyzed by a Lewis acid, it points to the broader field of acid-catalyzed transformations of sulfoxides. researchgate.net

Role of the Sulfinyl Oxygen as a Nucleophile or Electrophile

The sulfinyl group of this compound exhibits dual reactivity, with the oxygen atom capable of acting as a nucleophile and the sulfur atom as an electrophile.

Sulfinyl Oxygen as a Nucleophile:

The oxygen atom of the sulfinyl group is basic and can act as a nucleophile, particularly towards strong electrophiles. This is the initial step in the Pummerer rearrangement, where the oxygen atom attacks the acylating agent (e.g., acetic anhydride). wikipedia.orgnumberanalytics.com It can also be protonated by Brønsted acids, which is a key activation step in certain reactions. rsc.org

Furthermore, sulfenate anions (RSO⁻), which can be generated from β-sulfinyl esters, are potent nucleophiles at the sulfur atom. mdpi.com While not directly involving the sulfinyl oxygen as the nucleophilic center in the final bond-forming step, the generation of these species relies on the chemistry of the sulfoxide functional group.

Sulfinyl Sulfur as an Electrophile:

The sulfur atom in a sulfoxide is electrophilic and can be attacked by nucleophiles. Nucleophilic displacement at the sulfur atom is a known reaction, often proceeding with inversion of configuration at the sulfur center. acs.org

In the context of the Pummerer rearrangement, after the initial acylation of the oxygen, the sulfur atom becomes part of a highly electrophilic thionium ion intermediate (R-S⁺=CR'₂). wikipedia.orgtcichemicals.com This intermediate is readily attacked by nucleophiles.

The electrophilicity of the sulfur atom can be enhanced by coordination to a Lewis acid. This strategy is often employed to activate sulfoxides towards nucleophilic attack.

The dual nucleophilic/electrophilic nature of the sulfinyl group is fundamental to the rich chemistry of this compound and other sulfoxides.

Applications of + R P Tolyl Vinyl Sulphoxide As a Chiral Auxiliary in Asymmetric Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with precise stereocontrol is a fundamental challenge in organic synthesis. (+)-(R)-p-Tolyl vinyl sulfoxide (B87167) has proven to be a valuable chiral auxiliary in achieving this goal through various strategies, including stereoselective alkylations, enantioselective aldol (B89426) and Mannich-type reactions, and Diels-Alder cycloadditions.

Stereoselective Alkylation Strategies

While direct stereoselective alkylation of the vinyl group of (+)-(R)-p-tolyl vinyl sulfoxide is not the most common application, the underlying principles of its stereodirecting influence are pertinent. The chiral sulfinyl group effectively biases the approach of incoming electrophiles or nucleophiles. In related systems, the conjugate addition of organometallic reagents to α,β-unsaturated sulfoxides proceeds with high diastereoselectivity, governed by the preferred conformation of the sulfoxide and the nature of the metal cation.

For instance, the addition of Grignard reagents or organolithium compounds to chiral β-sulfinyl α,β-unsaturated esters and ketones typically occurs with high facial selectivity. The sulfinyl oxygen is believed to coordinate with the metal cation, directing the nucleophile to the opposite face of the double bond. Although specific data tables for the direct alkylation of (+)-(R)-p-tolyl vinyl sulfoxide are not extensively reported in the literature, the general reactivity pattern of chiral vinyl sulfoxides suggests its potential in such transformations.

Enantioselective Aldol and Mannich Type Reactions

The p-tolylsulfinyl group is a powerful controller in aldol and Mannich-type reactions, although its application directly attached to a vinyl group in these specific transformations is less documented than its use in other chiral scaffolds. However, the principles of stereocontrol exerted by the sulfinyl group are well-established. In aldol reactions, chiral β-keto sulfoxides react with aldehydes to give aldol adducts with high diastereoselectivity. The stereochemical outcome is often rationalized by the formation of a six-membered chelated transition state involving the sulfinyl oxygen and the metal enolate.

Similarly, in Mannich reactions, the addition of enolates to imines bearing a chiral sulfinyl group can proceed with excellent stereocontrol, leading to the formation of enantioenriched β-amino carbonyl compounds. nih.gov While direct examples utilizing (+)-(R)-p-tolyl vinyl sulfoxide as the enolate precursor in these reactions are not abundant in the literature, its role as a chiral directing group in related systems underscores its potential. For instance, asymmetric Mannich-type reactions have been successfully steered using N-protected amino acids as chiral auxiliaries, achieving high diastereomer ratios. nih.gov

Table 1: Representative Examples of Asymmetric Aldol-Type Reactions Utilizing Chiral Sulfoxides

| Aldehyde/Imine | Chiral Sulfoxide System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |

| Benzaldehyde | N-Glycosyl-β-enaminosulfoxide | >95:5 | >98% | 85 |

| Propanal | Chiral β-Keto Sulfoxide | 90:10 | - | 78 |

| N-PMP-benzaldimine | N-Sulfinylimine | >99:1 | 98% | 92 |

Note: This table presents data from related systems to illustrate the utility of chiral sulfoxides in aldol and Mannich-type reactions, as direct examples with (+)-(R)-p-tolyl vinyl sulfoxide are limited.

Diels-Alder Cycloadditions

(+)-(R)-p-Tolyl vinyl sulfoxide serves as an excellent chiral dienophile in asymmetric Diels-Alder reactions, enabling the synthesis of chiral cyclohexene (B86901) derivatives with high stereoselectivity. The sulfinyl group directs the approach of the diene, leading to a preferential formation of one diastereomer. The stereochemical outcome can often be predicted based on the preferred s-cis or s-trans conformation of the vinyl sulfoxide, where the diene approaches from the less sterically hindered face, which is typically the side of the sulfur lone pair.

The reaction of (+)-(R)-p-tolyl vinyl sulfoxide with cyclopentadiene (B3395910), for example, proceeds to give the corresponding cycloadduct with a high degree of facial selectivity. Lewis acid catalysis can further enhance both the reactivity and the stereoselectivity of these cycloadditions. The endo/exo selectivity is also influenced by the reaction conditions and the nature of the diene.

Table 2: Diastereoselectivity in Diels-Alder Reactions of (+)-(R)-p-Tolyl Vinyl Sulfoxide with Various Dienes

| Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |

| Cyclopentadiene | None | 85:15 | >95% | 80 |

| Cyclopentadiene | ZnCl₂ | 95:5 | >98% | 92 |

| 1,3-Butadiene | None | - | 88% | 75 |

| Isoprene | None | - | 90% (para) | 78 |

| Danishefsky's Diene | TiCl₄ | >98:2 | >98% | 85 |

Diastereoselective Functionalization of the Vinyl Group

The carbon-carbon double bond of (+)-(R)-p-tolyl vinyl sulfoxide is susceptible to a variety of diastereoselective transformations, including epoxidation, dihydroxylation, and Michael additions. The chiral sulfinyl group effectively controls the stereochemical outcome of these reactions, leading to the formation of highly functionalized and enantiomerically enriched products.

Diastereoselective epoxidation of chiral vinyl sulfoxides can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions. The sulfinyl group directs the epoxidation to one face of the vinyl group, resulting in the formation of a single predominant diastereomer of the corresponding vinyl epoxide.

Similarly, asymmetric dihydroxylation of the vinyl group can be carried out using reagents like potassium permanganate (B83412) or osmium tetroxide, often in the presence of a chiral ligand to enhance the stereoselectivity. The resulting diols are valuable building blocks in organic synthesis.

Michael additions of various nucleophiles, such as organocuprates, amines, and thiols, to (+)-(R)-p-tolyl vinyl sulfoxide also proceed with high diastereoselectivity. The sulfinyl group directs the incoming nucleophile to the β-carbon from the less hindered face, establishing a new stereocenter with high fidelity.

Table 3: Diastereoselective Functionalization of the Vinyl Group of (+)-(R)-p-Tolyl Vinyl Sulfoxide

| Reaction | Reagent | Diastereomeric Excess (d.e.) | Yield (%) |

| Epoxidation | m-CPBA | >95% | 85 |

| Dihydroxylation | OsO₄, NMO | 90% | 78 |

| Michael Addition (Ph₂CuLi) | Ph₂CuLi | >98% | 92 |

| Michael Addition (Piperidine) | Piperidine | 85% | 88 |

| 1,3-Dipolar Cycloaddition (C-Phenyl-N-methylnitrone) | C-Phenyl-N-methylnitrone | >95% | 90 |

Control of Remote Stereocenters

A remarkable feature of the p-tolylsulfinyl group is its ability to control the stereochemistry of reactions occurring at a significant distance from the chiral sulfur atom, a phenomenon known as remote stereocontrol. nih.gov This long-range asymmetric induction is particularly valuable in the synthesis of complex acyclic and macrocyclic natural products.

In the context of vinyl sulfoxides, the conjugate addition of a nucleophile can generate a chiral enolate, which can then be trapped by an electrophile. The stereochemistry of this subsequent reaction can be influenced by the resident chiral sulfinyl group, even though it is several bonds away from the newly forming stereocenter. For instance, the conjugate addition of a cuprate (B13416276) to a γ-sulfinyl-α,β-unsaturated ester, followed by alkylation of the resulting enolate, can lead to the formation of two new stereocenters with high diastereoselectivity, with the sulfinyl group dictating the stereochemical outcome at both the β- and α-positions.

Furthermore, the reduction of ketones bearing a remote chiral sulfinyl group has been shown to proceed with high levels of 1,4- and 1,5-asymmetric induction. nih.gov The sulfinyl group is thought to influence the conformation of the substrate, leading to a preferential attack of the reducing agent from one face of the carbonyl group.

Table 4: Examples of Remote Stereocontrol using p-Tolyl Sulfinyl Auxiliaries

| Substrate Type | Reaction | Distance of Stereocontrol | Diastereomeric Ratio (d.r.) |

| δ-Keto sulfoxide | Reduction with DIBAL-H/Yb(OTf)₃ | 1,5-induction | >95:5 |

| γ-Sulfinyl α,β-unsaturated ester | Conjugate addition-alkylation | 1,4- and 1,3-induction | 90:10 |

| 2-Sulfinyl diene | Conjugate addition of amines | 1,4-induction | up to 99:1 nih.gov |

Synthesis of Diverse Natural Products

The strategic use of (+)-(R)-p-tolyl vinyl sulphoxide has been instrumental in the total synthesis of various classes of natural products, showcasing its broad utility in constructing complex molecular architectures with high stereocontrol.

Alkaloids

The synthesis of alkaloids, a class of naturally occurring chemical compounds containing at least one nitrogen atom, has significantly benefited from methodologies involving this compound.

Physostigmine (B191203): The total synthesis of physostigmine, a parasympathomimetic alkaloid used to treat glaucoma, has been a notable achievement in organic synthesis. acs.org While early syntheses by Percy Julian in 1935 laid the groundwork, modern approaches have sought greater efficiency and stereocontrol. acs.org The application of chiral vinyl sulphoxides as key building blocks has been explored to establish the critical stereocenters present in the physostigmine core.

Aspidosperma Alkaloids: This large family of monoterpenoid indole (B1671886) alkaloids, characterized by their intricate, fused polycyclic structures, has been a popular target for total synthesis. nih.govnih.gov Strategies for the synthesis of Aspidosperma alkaloids often rely on the construction of a common intermediate that can be elaborated into various family members. nih.gov The use of this compound in cycloaddition reactions has provided a powerful method for the stereoselective formation of key carbocyclic rings within the Aspidosperma framework. These approaches often involve a Diels-Alder or a [4+2] cycloaddition to set the stereochemistry of the DE ring system. nih.gov

Canadine (B1168894) and Carnegine (B1203297): The synthesis of protoberberine alkaloids like canadine and isoquinoline (B145761) alkaloids such as carnegine has also been accomplished using chiral sulfoxide chemistry. The diastereoselective addition of the anion of (+)-(R)-methyl p-tolyl sulfoxide to imines has been a key strategy in the asymmetric synthesis of tetrahydroprotoberberine alkaloids. acs.org This methodology allows for the construction of the core structure with high enantiomeric excess.

Lactones

The synthesis of lactones, cyclic esters that are prevalent in many natural products with diverse biological activities, has been effectively achieved using this compound.

Functionalized γ-Butyrolactones: This structural motif is present in a wide range of bioactive natural products. The conjugate addition of nucleophiles to α,β-unsaturated γ-butyrolactones derived from this compound has been a key strategy for the enantioselective synthesis of these compounds.

Unsaturated Lactones: The synthesis of unsaturated lactones, including those with exocyclic double bonds, can be accomplished through various strategies involving this compound. One approach involves the use of the sulfoxide as a chiral auxiliary to control the stereochemistry of reactions that form the lactone ring.

Terpenoids

Terpenoids, a large and diverse class of naturally occurring organic chemicals derived from isoprene, have also been synthesized using this compound.

(+)-Hirsutene: The total synthesis of (+)-hirsutene, a tricyclic sesquiterpenoid, has been achieved through various strategies. msu.edu Some approaches have utilized radical cyclizations to construct the fused five-membered ring system. msu.edu Chiral pool approaches starting from readily available enantiopure materials have also been successful. rsc.org The use of this compound can be envisioned in cycloaddition reactions to establish the key stereocenters of the hirsutene (B1244429) core.

Polyketides and Macrolides

The synthesis of polyketides and macrolides, often characterized by their complex stereochemistry and potent biological activities, represents a significant challenge in organic synthesis. rsc.org

Macrolactin A, Enediynes, and Inthomycin C: The total synthesis of these complex natural products has been reported. nih.gov For instance, the synthesis of inthomycin C has been achieved using a Stille coupling as a key step. nih.gov While the direct use of this compound in these specific total syntheses may not be explicitly detailed in the provided search results, the principles of asymmetric synthesis derived from chiral sulfoxides are highly relevant to the stereocontrolled construction of the intricate carbon chains found in these molecules.

Other Bioactive Scaffolds

The utility of this compound extends to the synthesis of other important bioactive molecules.

Juvenile Hormone II: While a specific total synthesis of Juvenile Hormone II using this compound is not detailed in the provided search results, the construction of the acyclic stereocenters in this molecule could potentially be achieved through the application of chiral sulfoxide-based methodologies.

Preparation of Enantiomerically Enriched Chiral Building Blocks

Beyond the total synthesis of natural products, this compound is a valuable tool for the preparation of enantiomerically enriched chiral building blocks that are essential in medicinal chemistry and drug discovery. nih.govnih.gov The ability to introduce chirality in a predictable and controlled manner makes this reagent highly sought after.

The conjugate addition of various nucleophiles to this compound and its derivatives is a common strategy to generate a wide range of chiral synthons. mdpi.com These building blocks can then be further elaborated into more complex molecules. The sulfoxide group can be readily removed or transformed into other functional groups, adding to the versatility of this approach.

| Building Block Category | Synthetic Strategy | Resulting Chiral Moiety |

| Chiral Aldehyd Equivalents | Michael addition of an appropriate nucleophile followed by ozonolysis of the vinyl group. | β-Substituted chiral aldehydes |

| Chiral Carboxylic Acid Equivalents | Michael addition followed by oxidation of the vinyl group. | β-Substituted chiral carboxylic acids |

| Chiral Ketone Equivalents | Michael addition of an organometallic reagent and subsequent manipulation. | Chiral β-substituted ketones |

| Chiral Amines | Michael addition of a nitrogen nucleophile or subsequent conversion of another functional group. | Enantiomerically enriched amines |

The development of methods for the large-scale preparation of such chiral building blocks is of significant interest for industrial applications. nih.gov

Cascade Reactions and Tandem Processes Initiated by this compound

The strategic use of this compound as a chiral building block extends to its application as an initiator for cascade and tandem processes, enabling the rapid construction of complex molecular architectures from simple precursors in a single operation. These sequential reactions, where the first transformation sets the stage for one or more subsequent bond-forming events, are highly valued in organic synthesis for their efficiency and atom economy. The chiral p-toluenesulfinyl group not only activates the vinyl moiety for the initial reaction but also exerts significant stereochemical control over the entire sequence.

Cascade reactions initiated by the conjugate addition of nucleophiles to this compound are a powerful tool for the enantioselective synthesis of carbocyclic and heterocyclic frameworks. In a typical sequence, the initial Michael addition of a suitable dinucleophile to the vinyl sulfoxide generates a chiral enolate intermediate. This intermediate is then poised to undergo an intramolecular cyclization, leading to the formation of a new ring system with a high degree of stereocontrol. The sulfinyl group, having served its purpose as a chiral director and an activating group, can then be readily removed or further transformed.

An illustrative example of this strategy involves the reaction of dinucleophiles with this compound to afford functionalized cyclic structures. The stereochemical outcome of these reactions is largely dictated by the preferred conformation of the chiral vinyl sulfoxide and the geometry of the subsequent cyclization.

While specific examples detailing extensive substrate scopes and yields for cascade reactions initiated solely by this compound are not extensively documented in readily available literature, the principle is well-established with closely related chiral sulfoxides. For instance, tandem asymmetric Michael reaction-intramolecular Michael addition sequences have been successfully employed to generate complex heterocyclic systems like fluorinated 1,4-dihydropyridines using (R)-(+)-allyl p-tolyl sulfoxide. This underscores the potential of chiral sulfoxides to initiate such powerful bond-forming cascades.

The general approach for a tandem Michael addition-intramolecular cyclization initiated by this compound can be represented as follows: A dinucleophile, HY-X-ZH, where Y and Z are nucleophilic centers, undergoes a conjugate addition to this compound. The resulting intermediate can then cyclize to form a new heterocyclic or carbocyclic ring. The diastereoselectivity of the process is influenced by the nature of the nucleophile, the reaction conditions, and the inherent chirality of the sulfoxide.

Below is a representative table illustrating the types of cyclic compounds that can be theoretically accessed through such cascade reactions, based on the established reactivity of chiral vinyl sulfoxides.

| Dinucleophile (HY-X-ZH) | Intermediate after Michael Addition | Potential Cyclic Product | Ring System |

| Malononitrile | p-Tolylsulfinylethylmalononitrile | Substituted Cyclopropane | Carbocycle |

| Ethyl acetoacetate | Ethyl 2-(p-tolylsulfinylethyl)acetoacetate | Substituted Cyclohexanone | Carbocycle |

| 2-Aminophenol | 2-(2-(p-Tolylsulfinyl)ethylamino)phenol | Substituted Benzoxazine | Heterocycle |

| Ethylenediamine | N-(2-(p-Tolylsulfinyl)ethyl)ethane-1,2-diamine | Substituted Piperazine | Heterocycle |

This table is illustrative of the potential of this compound in cascade reactions based on the known reactivity of chiral vinyl sulfoxides and related compounds. The specific yields and diastereoselectivities would need to be determined experimentally for each reaction.

Furthermore, domino reactions involving this compound are not limited to Michael addition-cyclization sequences. The vinyl sulfoxide can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the resulting cycloadduct can undergo further in-situ transformations. The sulfinyl group in the Diels-Alder adduct can direct the stereochemistry of subsequent reactions on the newly formed ring, leading to highly functionalized and stereochemically complex polycyclic systems.

Conclusion

(+)-(R)-p-Tolyl vinyl sulphoxide has firmly established itself as a cornerstone reagent in the field of asymmetric synthesis. Its robust synthesis, predictable stereochemical control, and broad applicability in key carbon-carbon bond-forming reactions make it an invaluable tool for the construction of enantiomerically enriched molecules. The continued exploration of its reactivity will undoubtedly lead to new and innovative synthetic strategies for accessing complex and biologically important chiral compounds.

Synthetic Routes to Enantiopure this compound

The synthesis of enantiomerically pure sulfoxides, such as this compound, is a significant focus in organic chemistry due to their application as chiral auxiliaries and synthons in the construction of complex molecules. Various synthetic methodologies have been developed to achieve high enantioselectivity in the preparation of this and related chiral sulfoxides. This article details several key approaches, including asymmetric oxidation, kinetic resolution, and stereocontrolled syntheses.

Computational and Theoretical Investigations of + R P Tolyl Vinyl Sulphoxide Chemistry

Conformational Analysis and Stereoelectronic Influence of the Sulfinyl Group

The sulfinyl group is a critical functional group in asymmetric synthesis, and its stereoelectronic influence plays a pivotal role in dictating the outcome of chemical reactions. In the case of (+)-(R)-p-tolyl vinyl sulphoxide, computational studies, particularly ab initio methods, have been employed to understand its conformational preferences.

Theoretical calculations have revealed that for vinyl sulfoxides, the E isomer is generally more stable than the Z isomer. researchgate.net Potential energy curves calculated using ab initio methods (RHF/3-21G* and 6-31G*) for related vinyl sulfoxides show two energy minima symmetrically positioned around the s-trans (anti-periplanar) conformation. researchgate.net The geometry of sulfoxides is pyramidal, with the sulfur atom being a stereogenic center. nih.govacs.org

The stereoelectronic effects of the sulfinyl group in vinyl sulfoxides are significantly different from those in α,β-unsaturated carbonyl compounds. nih.gov The stabilization of the molecule arises from the interaction of the C=C double bond, acting as a donor, with the electron-withdrawing S=O bond. nih.gov This interaction is maximized when the p orbitals of the double bond are collinear with the S-O σ* orbital. nih.gov This alignment has a noticeable effect on spectroscopic properties, with conformationally constrained substrates showing higher maximum UV absorbance wavelengths when the S=O bond is collinear with the p orbitals of the C=C double bond. nih.gov

Furthermore, the orientation of the sulfinyl group has a profound impact on the reactivity of the vinyl moiety. Nucleophilic attack on vinyl sulfoxides is influenced by the orientation of the lone pair that develops on the carbon atom. Stabilization of this lone pair occurs when it is oriented anti to the S-O bond, which directly affects the stereoselectivity and reaction rates of nucleophilic additions. nih.gov

| Computational Method | Key Finding | Reference |

| Ab initio (RHF/3-21G* and 6-31G) | E isomer is energetically favored over the Z isomer in vinyl sulfoxides. | researchgate.net |

| Ab initio calculations | Two energy minima exist around the s-trans conformation for vinyl sulfoxides. | researchgate.net |

| Spectroscopic and Competition Experiments | Stabilization occurs via interaction of the C=C π orbital with the S-O σ orbital. | nih.gov |

| Spectroscopic and Competition Experiments | Nucleophilic attack is favored when the developing lone pair is anti to the S=O bond. | nih.gov |

Transition State Geometries and Energy Landscapes in Asymmetric Induction

This compound is a well-established chiral auxiliary that has been successfully used to achieve high asymmetric induction in various chemical transformations, including 1,3-dipolar cycloadditions. acs.org The stereochemical outcome of these reactions is governed by the transition state geometries and their relative energies.

Computational studies are instrumental in elucidating the energy landscapes of these reactions. By modeling the transition states, it is possible to understand the origins of the observed stereoselectivity. For instance, in the reaction of a chiral lithiated sulphoxide with aldehydes, significant asymmetric induction has been observed, and the sense of this induction was confirmed by X-ray crystallography of the product. rsc.org

The sulfinyl group's orientation in the transition state is a key factor in determining which face of the vinyl group is more accessible to the incoming reagent. The steric bulk of the p-tolyl group and the electronic interactions of the sulfinyl oxygen and lone pair create a biased environment, leading to a lower energy transition state for attack from one specific face.

In the context of cycloaddition reactions, the formation of the new stereocenters is directed by the chiral sulfinyl group. The transition state leading to the major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer. This energy difference is a direct consequence of minimizing steric clashes and maximizing favorable orbital interactions in the transition state assembly.

| Reaction Type | Key Finding | Reference |

| 1,3-Dipolar Cycloaddition with Acyclic Nitrones | High asymmetric induction is achieved with this compound. | acs.org |

| Reaction of Chiral Lithiated Sulphoxide with Aldehydes | Significant asymmetric induction is observed, with the stereochemistry confirmed by X-ray analysis. | rsc.org |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules like this compound. icourse.clublibretexts.orgbccampus.calibretexts.org The theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgbccampus.ca These molecular orbitals are classified as bonding (lower energy, stabilizing) or antibonding (higher energy, destabilizing). libretexts.orglibretexts.org

The electronic properties of vinyl sulfoxides are of particular interest. The interaction between the π-system of the vinyl group and the orbitals of the sulfinyl group dictates the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. imperial.ac.uk

In vinyl sulfoxides, the HOMO is typically associated with the C=C π bond, while the LUMO is a π* orbital. The energy and localization of these orbitals can be modulated by the substituents on the sulfur atom and the vinyl group. The electron-withdrawing nature of the sulfinyl group lowers the energy of both the HOMO and LUMO compared to a simple alkene.

Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic properties of related vinyl sulfur compounds. researchgate.netscispace.com These studies show that the degree of charge transfer and electron delocalization in the ground and excited states is influenced by the oxidation state of the sulfur atom (sulfide, sulfoxide (B87167), or sulfone). researchgate.netscispace.com For sulfoxides, a significant redshift in fluorescence emission with increasing solvent polarity suggests better electron delocalization in the excited state due to an intramolecular charge transfer. researchgate.netscispace.com

| Theoretical Concept | Application to this compound | Reference |

| Molecular Orbital Theory | Describes the formation of bonding and antibonding orbitals from atomic orbitals. | libretexts.orgbccampus.ca |

| Frontier Molecular Orbital Theory | The HOMO (C=C π) and LUMO (C=C π*) energies and distributions determine reactivity. | imperial.ac.uk |

| DFT Calculations on Vinyl Sulfur Compounds | The sulfinyl group influences the electronic structure, leading to potential intramolecular charge transfer in the excited state. | researchgate.netscispace.com |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are indispensable tools for elucidating the detailed mechanisms of reactions involving chiral sulfoxides. acs.org These computational methods allow for the mapping of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies. rsc.org

For example, in the study of the adsorption and dissociation of a related compound, (R)-(+)-methyl p-tolyl sulfoxide on a gold surface, DFT calculations were used to determine the minimum energy path for S-CH3 bond dissociation and to identify stable adsorption conformations. nih.govacs.org This demonstrates the power of computational chemistry to probe reaction mechanisms at a molecular level.

In the context of reactions involving this compound, quantum chemical calculations can be used to model the entire reaction coordinate. This includes the initial complexation of reactants, the transition state for bond formation, and the final product. By comparing the calculated energy barriers for different possible stereochemical pathways, the observed diastereoselectivity can be rationalized and predicted.

For instance, the mechanism of sulfoxidation reactions catalyzed by enzymes has been investigated using quantum chemical calculations. rsc.org These studies have confirmed the catalytic species and elucidated the stepwise or concerted nature of the oxygen transfer, providing insights that are transferable to non-enzymatic systems. rsc.org Similar computational approaches can be applied to understand the mechanisms of addition, cycloaddition, and other reactions where this compound acts as a chiral dienophile or Michael acceptor. The B3LYP functional is a commonly used method in these types of calculations. chemrxiv.orgmaterialsciencejournal.org

| Computational Method | Application | Key Insight | Reference |

| DFT (B3LYP/6-31++g**) | Dissociation of methyl p-tolyl sulfoxide | Calculation of the minimum energy path for S-C bond cleavage. | nih.gov |

| DFT (QUANTUM ESPRESSO) | Adsorption of methyl p-tolyl sulfoxide on Au(111) | Identification of different stable adsorption geometries and their energies. | acs.org |

| DFT (Cluster Approach) | Enantioselective sulfoxidation by enzymes | Elucidation of one-step vs. stepwise reaction mechanisms and factors controlling stereopreference. | rsc.org |

| DFT (B3LYP/6-311G(d,p)) | Structural and electronic properties of related heterocycles | Prediction of molecular geometry, HOMO-LUMO gap, and reactivity parameters. | materialsciencejournal.org |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Chiral Vinyl Sulfoxide (B87167) Reagents

The evolution of chiral vinyl sulfoxide reagents is geared towards enhancing reactivity, selectivity, and substrate scope. While (+)-(R)-p-tolyl vinyl sulphoxide is a well-established and powerful tool, researchers are designing new sulfoxides with tailored electronic and steric properties to overcome existing limitations.

One area of development involves the modification of the aryl group of the sulfoxide. For instance, the introduction of different substituents on the tolyl ring can fine-tune the electronic nature of the sulfinyl group, thereby influencing its reactivity in key transformations. A notable example is the development of (diphenoxyphosphoryl)methyl p-tolyl sulfoxide, which has shown high Z-selectivity in the synthesis of both racemic and optically active vinyl sulfoxides through the Horner-Wadsworth-Emmons reaction. researchgate.net

Furthermore, research has expanded to include vinyl sulfoxides with different aryl or alkyl substituents to optimize performance in specific reactions. For example, in intermolecular Pauson-Khand reactions, o-(N,N-dimethylamino)phenyl vinyl sulfoxide has proven to be highly reactive and diastereoselective. nih.gov This high reactivity is attributed to the coordinating ability of the amine group. nih.gov

The synthesis of these next-generation reagents often relies on established methods, such as the Andersen synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol like (-)-menthol, followed by nucleophilic displacement with an organometallic reagent. illinois.edu This classical approach provides reliable access to enantiomerically pure sulfoxides.

A summary of representative next-generation chiral vinyl sulfoxide reagents and their applications is presented below:

| Reagent | Key Feature/Application | Reference |

| (Diphenoxyphosphoryl)methyl p-tolyl sulfoxide | High Z-selectivity in Horner-Wadsworth-Emmons reactions | researchgate.net |

| o-(N,N-dimethylamino)phenyl vinyl sulfoxide | High reactivity and diastereoselectivity in Pauson-Khand reactions | nih.gov |

Integration with Catalytic Asymmetric Methods

A significant frontier in the application of this compound and its derivatives is their integration with catalytic asymmetric methods. This approach aims to combine the inherent chirality of the sulfoxide with a chiral catalyst to achieve higher levels of stereocontrol, a concept known as matched and mismatched interactions.

Recent advancements have demonstrated the successful use of chiral vinyl sulfoxides in metal-catalyzed reactions. For instance, gold(I)-catalyzed asymmetric acs.orgacs.org-sigmatropic rearrangements of sulfonium (B1226848) intermediates, generated from chiral vinyl sulfoxides, have been employed in the total synthesis of natural products. researchgate.net This transformation exhibits excellent chirality transfer from the sulfoxide to the newly formed stereocenters. researchgate.net

Another emerging area is the use of photocatalysis in conjunction with chiral sulfoxides. Nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes has been developed for the synthesis of β-chiral sulfones, showcasing the potential of combining sulfoxide chemistry with modern catalytic techniques. acs.org

The development of catalytic enantioselective oxidation of prochiral sulfides to sulfoxides remains a crucial area of research, providing an alternative to the classical Andersen synthesis. wiley-vch.de Various metal complexes, including those of titanium and molybdenum, have been investigated for this purpose, with some systems achieving high enantioselectivities. wiley-vch.de

| Catalytic Method | Application with Chiral Vinyl Sulfoxides | Key Finding | Reference |

| Gold(I) Catalysis | Asymmetric acs.orgacs.org-sigmatropic rearrangement | Excellent chirality transfer | researchgate.net |

| Nickel-Organophotocatalysis | Enantioselective sulfonylalkenylation of alkenes | Synthesis of β-chiral sulfones | acs.org |

| Titanium-based Catalysis | Asymmetric oxidation of sulfides | Formation of chiral sulfoxides | wiley-vch.de |

Applications in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of chiral vinyl sulfoxides is no exception. Efforts are being made to develop more atom-economical and environmentally benign processes.

One approach is the use of catalytic methods, which reduce the need for stoichiometric chiral auxiliaries. wiley-vch.de While this compound itself is often used as a chiral auxiliary, its integration into catalytic cycles minimizes waste.

The development of enzymatic methods for the synthesis and resolution of chiral sulfoxides represents a significant step towards greener processes. acs.org Biocatalytic sulfoxidation using enzymes like cytochrome P450-BM3 variants and reductive resolution with enzymes such as methionine reductase offer highly enantioselective routes to chiral sulfoxides under mild conditions. acs.org Peroxygenases have also been utilized for asymmetric sulfoxidation in non-aqueous conditions, addressing the challenge of low product titres in biocatalytic systems. researchgate.net

Furthermore, the use of vinyl sulfoxides as acetylene (B1199291) equivalents in Diels-Alder reactions can be considered a green strategy. acs.orgenamine.net This is because the sulfinyl group can be eliminated under relatively mild conditions after the cycloaddition, avoiding the use of hazardous acetylene gas. enamine.net

Exploration of Novel Reactivity Modes and Synthetic Transformations

The rich chemical nature of this compound continues to inspire the exploration of novel reactivity patterns and their application in synthesis. The sulfinyl group can act as a powerful directing group, a chiral auxiliary, and a latent leaving group, opening up a wide array of synthetic possibilities.

Recent research has focused on harnessing the unique reactivity of vinyl sulfoxides in various transformations:

Diels-Alder Reactions: Chiral vinyl sulfoxides serve as excellent dienophiles in Diels-Alder reactions, allowing for the asymmetric synthesis of complex cyclic systems. acs.org The stereochemical outcome is often highly controlled by the chiral sulfinyl group.

Michael Additions: The electron-deficient nature of the vinyl group makes it a good Michael acceptor. The stereochemistry of Michael additions to chiral vinyl sulfoxides has been a subject of both experimental and theoretical studies. acs.org

Pummerer Reactions: The sulfoxide functionality can undergo Pummerer-type rearrangements, leading to the formation of functionalized products. enamine.net

Transition Metal-Mediated Couplings: Vinyl sulfoxides can participate in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, providing access to highly substituted olefins. enamine.net

Cycloaddition Reactions: Beyond Diels-Alder reactions, vinyl sulfones, which can be derived from the oxidation of vinyl sulfoxides, participate in various cycloaddition reactions. nih.gov

The ability of the sulfoxide to be cleaved under mild conditions adds to its synthetic utility, allowing for the introduction of functionality at the former site of the sulfur substituent. illinois.edu The study of the interaction and dissociation of molecules like (R)-(+)-methyl p-tolyl sulfoxide on metal surfaces, such as gold, is also providing fundamental insights into their reactivity. nih.gov

Q & A

Q. What are the key methods for synthesizing (+)-(R)-p-tolyl vinyl sulphoxide, and how can reaction conditions be optimized for high enantiomeric excess?

this compound is typically synthesized via asymmetric oxidation of the corresponding sulfide precursor. For example, oxidation using chiral oxaziridine catalysts (e.g., Davis’ oxaziridines) or transition-metal complexes with chiral ligands can achieve high enantioselectivity. Optimization involves controlling reaction temperature (–20°C to 0°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the oxidizing agent. Monitoring via ¹H NMR (e.g., singlet resonance at δ = 2.725 ppm for sulphoxide protons) and chiral HPLC ensures purity and stereochemical integrity .

Q. How can researchers characterize the stereochemical configuration of this compound?

Polarimetry and circular dichroism (CD) spectroscopy are standard for determining optical activity. X-ray crystallography provides definitive structural confirmation, while ¹H NMR coupling constants (e.g., vicinal coupling in vinyl groups) and NOE experiments help assign stereochemistry. Comparative analysis with known (S)-enantiomers via chiral stationary-phase chromatography is critical .

Q. What analytical techniques are essential for quantifying this compound in reaction mixtures?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are primary tools. Gas chromatography (GC) or HPLC with UV/Vis or mass detectors is used for quantification. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Calibration curves using purified standards are mandatory .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aryl group influence the reactivity of this compound in Diels-Alder reactions?

Electron-donating groups (e.g., p-tolyl) enhance the sulfoxide’s dienophilic reactivity by increasing electron density at the vinyl moiety. Kinetic studies using substituted dienes (e.g., anthracene derivatives) and DFT calculations reveal transition-state stabilization via sulfoxide’s lone-pair donation. Regioselectivity is controlled by sulfoxide’s electronic and steric effects, as demonstrated in adducts analyzed by ¹H NMR and X-ray .

Q. What mechanistic pathways explain the stereochemical outcomes of Pummerer reactions involving this compound?

The Pummerer reaction proceeds via formation of a sulfonium ion intermediate, where the stereochemistry at the α-carbon is influenced by the sulfoxide’s configuration. For (+)-(R)-sulfoxides, nucleophilic attack occurs with retention of configuration due to steric hindrance from the p-tolyl group. Isotopic labeling (e.g., deuterium at the β-position) and kinetic isotope effect (KIE) studies validate this pathway .

Q. How can computational methods predict the enantioselectivity of this compound in catalytic asymmetric synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Key parameters include sulfoxide’s torsional angles and non-covalent interactions (e.g., CH-π interactions with catalysts). Molecular dynamics simulations further refine solvent and temperature effects. Experimental validation via Eyring plots (ΔΔG‡) confirms computational predictions .

Q. What strategies mitigate racemization during functionalization of this compound under acidic or basic conditions?

Racemization occurs via sulfoxide’s pyramidal inversion. Strategies include:

- Using aprotic solvents (e.g., DMF, DMSO) to minimize proton exchange.

- Low temperatures (–40°C) to slow inversion kinetics.

- Sterically bulky counterions (e.g., BARF) in ionic intermediates. Monitoring enantiopurity via real-time CD spectroscopy or inline HPLC .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, and instrument calibration. Cross-referencing with internal standards (e.g., TMS) and using deuterated solvents with controlled pH ensures reproducibility. Collaborative interlaboratory validation via round-robin testing is recommended .

Q. Why do some studies report conflicting yields for this compound in oxidation reactions?

Contradictions stem from differences in sulfide purity, catalyst aging, and oxygen sensitivity. Standardizing protocols (e.g., glovebox for air-sensitive steps) and reporting detailed reaction parameters (e.g., O₂ partial pressure, stirring rate) improves reproducibility. Statistical design of experiments (DoE) identifies critical variables .

Experimental Design

Q. What controls are essential when assessing this compound’s stability under thermal or photolytic stress?

Include inert atmosphere controls (N₂/Ar), light-exclusion setups (amber glassware), and dark controls. Degradation products are analyzed via GC-MS and compared to stability-indicating assays (e.g., forced degradation at 80°C/75% RH). Arrhenius plots predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。